molecular formula C12H12N2O3 B12988946 5-(2-Methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid

5-(2-Methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12988946
M. Wt: 232.23 g/mol
InChI Key: AFQRZCGJQLDZJI-UHFFFAOYSA-N
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Description

5-(2-Methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2-methoxy-5-methylphenyl hydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then subjected to oxidation and hydrolysis to yield the final carboxylic acid product. The reaction conditions, such as temperature, pH, and choice of solvents, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic and nucleophilic reagents, such as halogens and alkylating agents, are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-(2-Hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid, while reduction of the carboxylic acid group can produce 5-(2-Methoxy-5-methylphenyl)-1H-pyrazole-3-methanol.

Scientific Research Applications

5-(2-Methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylphenyl isocyanate
  • 2-Methoxy-5-methylphenyl isothiocyanate
  • 2-Methoxy-5-methylphenol

Uniqueness

Compared to similar compounds, 5-(2-Methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid possesses a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the pyrazole ring and carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-7-3-4-11(17-2)8(5-7)9-6-10(12(15)16)14-13-9/h3-6H,1-2H3,(H,13,14)(H,15,16)

InChI Key

AFQRZCGJQLDZJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)O

Origin of Product

United States

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